molecular formula C7H9NS B15246543 5,6-Dihydro-1H-pyrrolizine-3(2H)-thione

5,6-Dihydro-1H-pyrrolizine-3(2H)-thione

Cat. No.: B15246543
M. Wt: 139.22 g/mol
InChI Key: KZKCGMOOBYRWEF-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H-pyrrolizine-3(2H)-thione is a heterocyclic compound that features a pyrrolizine core structure with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-1H-pyrrolizine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization and introduction of the thione group through sulfurization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-1H-pyrrolizine-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5,6-Dihydro-1H-pyrrolizine-3(2H)-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-1H-pyrrolizine-3(2H)-thione involves its interaction with molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-1H-pyrrolizine-3(2H)-one: This compound is similar but lacks the thione group, which can significantly alter its chemical properties and reactivity.

    Pyrrolizidine Alkaloids: These naturally occurring compounds share the pyrrolizine core but have different functional groups and biological activities.

Uniqueness

5,6-Dihydro-1H-pyrrolizine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

1,2,5,6-tetrahydropyrrolizine-3-thione

InChI

InChI=1S/C7H9NS/c9-7-4-3-6-2-1-5-8(6)7/h2H,1,3-5H2

InChI Key

KZKCGMOOBYRWEF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C1)CCC2=S

Origin of Product

United States

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